3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidines as Heterocyclic Organic Compounds : Pyrrolidines, like 3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride, play a significant role in modern science due to their biological effects and applications in medicine, as well as in industry for uses such as dyes and agrochemical substances. The study of pyrrolidines chemistry, including their synthesis via [3+2] cycloaddition reactions, is crucial for understanding their broader applications (Żmigrodzka et al., 2022).
Nitration of Thieno[2,3-b]pyridine : The nitration process of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine involves the transformation of these compounds into nitro derivatives, which is essential for the synthesis of various pyrrolidines and related compounds (Klemm et al., 1970).
Redox Reactions of Nitro Compounds : Studies have shown that nitro compounds, including derivatives of pyrrolidine, can undergo redox-denitration reactions. This process is significant for understanding the chemical behavior and potential applications of these compounds (Rees & Tsoi, 2000).
Biological and Medicinal Research
Anticancer Agents Synthesis : The synthesis of compounds related to this compound, like Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, shows potential in anticancer research. These compounds have been evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).
Synthesis and Biological Evaluation of Nitrophenyl Derivatives : The synthesis of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, including processes such as Claisen-Schmidt condensation, has been explored for potential antifungal, antimycobacterial, and photosynthesis-inhibiting activities, demonstrating the broad scope of biological research in this area (Opletalová et al., 2006).
Antiprotozoal Activity of Pyridine Thioaryl Ethers : Research into the synthesis of pyridine nitro derivatives with thioaryl ethers has shown significant antiprotozoal activity, highlighting the potential of these compounds in treating protozoic infections (Fetisov et al., 2021).
Properties
IUPAC Name |
3-nitro-2-(pyrrolidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.ClH/c14-13(15)9-2-1-4-12-10(9)16-7-8-3-5-11-6-8;/h1-2,4,8,11H,3,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPVDYJOFCMOTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CSC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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